molecular formula C13H15FO2 B8607064 (+/-)-Cyclopentyl(4-fluorophenyl)acetic acid

(+/-)-Cyclopentyl(4-fluorophenyl)acetic acid

Cat. No. B8607064
M. Wt: 222.25 g/mol
InChI Key: VTHLMORGZUBGHW-UHFFFAOYSA-N
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Patent
US09018258B2

Procedure details

2.20 g (about 88% pure, 6.96 mmol) of (+/−)-tert-butyl cyclopentyl(4-fluorophenyl)acetate were dissolved in 2.9 ml of dichloromethane, and 10.7 ml of trifluoroacetic acid were added at RT. The mixture was stirred at RT for 3 h and then concentrated under reduced pressure. The residue was dried under high vacuum overnight. The solid obtained was triturated with acetonitrile and then filtered off with suction and washed with a little acetonitrile. Drying under high vacuum gave 720 mg of a first solids batch. The filtrate obtained above was concentrated and the residue was purified by preparative RP-HPLC (mobile phase acetonitrile/water). This gave a further 529 mg of the target product (overall yield 80.8% of theory).
Name
(+/−)-tert-butyl cyclopentyl(4-fluorophenyl)acetate
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
solvent
Reaction Step One
Quantity
10.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:6]([C:14]2[CH:19]=[CH:18][C:17]([F:20])=[CH:16][CH:15]=2)[C:7]([O:9]C(C)(C)C)=[O:8])[CH2:5][CH2:4][CH2:3][CH2:2]1.FC(F)(F)C(O)=O>ClCCl>[CH:1]1([CH:6]([C:14]2[CH:19]=[CH:18][C:17]([F:20])=[CH:16][CH:15]=2)[C:7]([OH:9])=[O:8])[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
(+/−)-tert-butyl cyclopentyl(4-fluorophenyl)acetate
Quantity
2.2 g
Type
reactant
Smiles
C1(CCCC1)C(C(=O)OC(C)(C)C)C1=CC=C(C=C1)F
Name
Quantity
2.9 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10.7 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was dried under high vacuum overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solid obtained
CUSTOM
Type
CUSTOM
Details
was triturated with acetonitrile
FILTRATION
Type
FILTRATION
Details
filtered off with suction
WASH
Type
WASH
Details
washed with a little acetonitrile
CUSTOM
Type
CUSTOM
Details
Drying under high vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CCCC1)C(C(=O)O)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 720 mg
YIELD: CALCULATEDPERCENTYIELD 46.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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